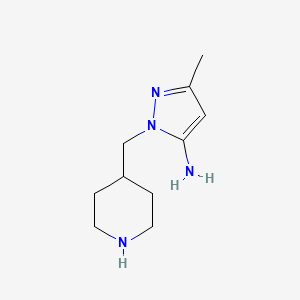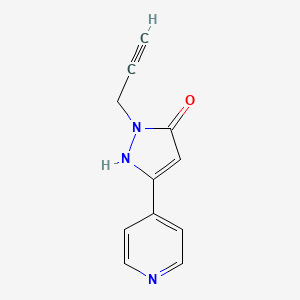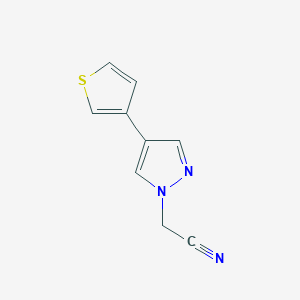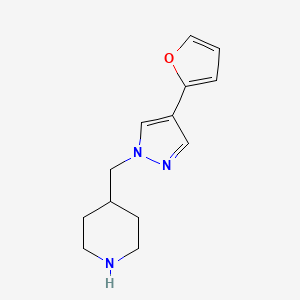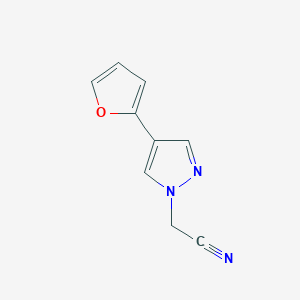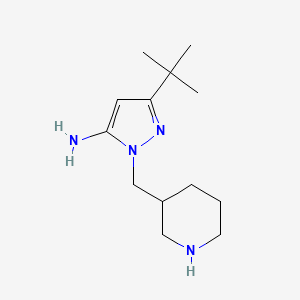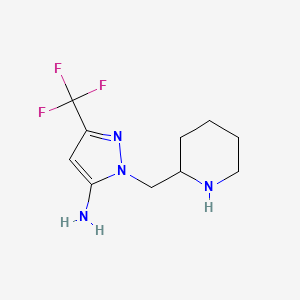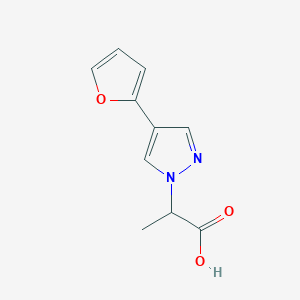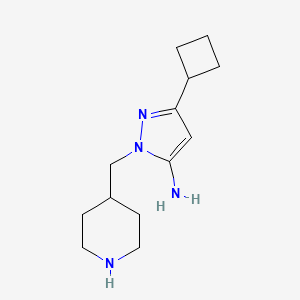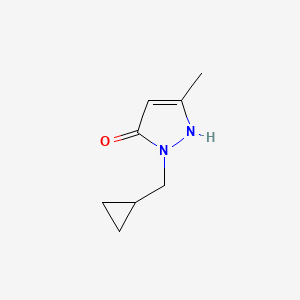
1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol
Descripción general
Descripción
1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol, also known as cyclopropylmethylpyrazol-5-ol (CPMP), is a pyrazol-5-ol compound that is used in a variety of scientific research applications. CPMP has a variety of biochemical and physiological effects, and is used in laboratory experiments due to its advantages and limitations.
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activities
- Pyrazole derivatives, including 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), have been synthesized and evaluated for their antioxidant and anticancer activities. These compounds displayed significant radical scavenging activity and cytotoxicity against colorectal RKO carcinoma cells, suggesting their potential as therapeutic agents in cancer treatment. Autophagy proteins activation and p53-mediated apoptosis were identified as the predominant pathways of cell death in this context (Cadena-Cruz et al., 2021).
Synthesis Techniques and Applications
- Recent advances in the synthesis of bis(pyrazolyl)methanes, including the 4,4′-(arylmethylene)-bis-(1H-pyrazol-5-ols), have been reviewed, highlighting their wide range of biological activities and applications as chelating and extracting reagents for different metal ions. The review details innovative synthetic strategies and the significance of these compounds in medicinal chemistry (Sadeghpour & Olyaei, 2021).
Antibacterial Activity
- The synthesis and evaluation of 4,4′-(aryl or alkyl methylene)-bis(1H-pyrazol-5-ol) derivatives for their antibacterial activity against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus, have been reported. Compounds with trifluoromethyl groups demonstrated exceptional antibacterial efficacy, suggesting the potential use of these compounds in developing new antibacterial agents (Bhavanarushi et al., 2013).
Environmentally Friendly Synthesis
- Environmentally benign synthesis methods for 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) have been developed, employing green chemistry principles to minimize environmental impact. These methods utilize biodegradable and recyclable catalysts, offering a more sustainable approach to the synthesis of these compounds (Mosaddegh et al., 2010).
Propiedades
IUPAC Name |
2-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-4-8(11)10(9-6)5-7-2-3-7/h4,7,9H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACNFXXQJVHCMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



